molecular formula C14H23N3O2S B6791797 N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide

Cat. No.: B6791797
M. Wt: 297.42 g/mol
InChI Key: DIAROBSWTHSNBS-STQMWFEESA-N
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Description

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexylcyclopropyl group, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-17-14(7-8-15-17)20(18,19)16-10-12-9-13(12)11-5-3-2-4-6-11/h7-8,11-13,16H,2-6,9-10H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAROBSWTHSNBS-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)NCC2CC2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)S(=O)(=O)NC[C@@H]2C[C@H]2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexylcyclopropyl intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final product. Common reagents used in these reactions include cyclohexyl bromide, cyclopropylmagnesium bromide, and pyrazole-3-sulfonyl chloride. The reactions are usually carried out under anhydrous conditions and may require the use of catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrazole compounds. These products can be further utilized in different applications, including drug development and material science.

Scientific Research Applications

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclohexylcyclopropyl group provides steric hindrance, enhancing the selectivity of the compound for its target. The pyrazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-carboxamide
  • N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-thiol
  • N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-phosphate

Uniqueness

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the cyclohexylcyclopropyl group and the pyrazole ring also contributes to its unique reactivity and selectivity in various applications.

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